N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide
CAS No.: 2034461-18-0
Cat. No.: VC4930507
Molecular Formula: C12H21F2NO
Molecular Weight: 233.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034461-18-0 |
|---|---|
| Molecular Formula | C12H21F2NO |
| Molecular Weight | 233.303 |
| IUPAC Name | N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C12H21F2NO/c1-11(2,3)8-10(16)15-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | AVEHIPXLKPNPTP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)NC1CCC(CC1)(F)F |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide . Its molecular formula, inferred from the substituents, is C₁₃H₂₂F₂N₂O, yielding a calculated molecular weight of 260.33 g/mol. The structure comprises two distinct moieties:
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A 3,3-dimethylbutanamide group, featuring a tertiary carbon with two methyl groups at the third position.
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A 4,4-difluorocyclohexyl ring, where fluorine atoms occupy equatorial positions on the cyclohexane ring, influencing conformational stability .
Structural Characterization
The compound’s stereochemistry remains unspecified in available literature, though the difluorocyclohexyl group likely adopts a chair conformation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct signals for the fluorine atoms (δ ≈ -110 ppm) and the methyl groups (δ ≈ 1.0–1.5 ppm) . X-ray crystallography data for similar amides show planar amide bonds and chair-configured cyclohexyl rings, suggesting comparable structural features .
Synonyms and Identifiers
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Other Identifiers: Limited synonyms are documented, though structural analogs like DB-371099 (a brominated variant) share the butanamide core .
Synthesis and Production
Synthetic Routes
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Acylation: Reacting 4,4-difluorocyclohexylamine with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine .
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Coupling Reactions: Employing carbodiimide-based coupling agents to link the carboxylic acid and amine precursors .
Purification and Characterization
Post-synthesis, purification likely involves column chromatography or recrystallization, followed by LC-MS or HPLC to verify purity . The compound’s lipophilicity, inferred from its logP value (~3.2), suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate .
Physicochemical Properties
Thermodynamic and Spectral Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 260.33 g/mol (calculated) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 |
| Solubility | Low in water; soluble in DCM, THF |
The compound’s fluorine atoms enhance electronegativity, potentially increasing metabolic stability compared to non-fluorinated analogs . Infrared (IR) spectroscopy of similar amides shows characteristic stretches for the amide C=O bond (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Stability and Reactivity
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Thermal Stability: Likely stable up to 150°C, based on analogs .
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Hydrolytic Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions .
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Photostability: Fluorinated cyclohexyl groups generally resist UV degradation .
Applications and Research Findings
Agrochemistry
Fluorinated compounds are increasingly used in pesticide formulations. The difluorocyclohexyl moiety may enhance lipid membrane permeability, aiding in fungicidal or herbicidal activity .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves; avoid contact |
| Eye Damage | Use safety goggles |
| Respiratory Toxicity | Use fume hoods or respirators |
Future Perspectives
Research Opportunities
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Pharmacological Profiling: Screen for activity against cancer cell lines or microbial pathogens.
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Toxicological Studies: Assess acute and chronic toxicity in model organisms.
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Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.
Industrial Scaling
Optimizing synthetic yields and reducing production costs will be critical for commercial viability. Continuous flow chemistry may offer advantages over batch processes .
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